molecular formula C7H10O B8567388 5-ethenyl-3,4-dihydro-2H-pyran

5-ethenyl-3,4-dihydro-2H-pyran

Cat. No.: B8567388
M. Wt: 110.15 g/mol
InChI Key: LPPOLIPRTQVWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethenyl-3,4-dihydro-2H-pyran (CAS Number 87567-27-9) is a chemical compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol. This compound, also known under synonyms such as 5-vinyl-3,4-dihydro-2H-pyrane and 1-vinyl-3-oxa-cyclohexene, features a dihydropyran core substituted with an ethenyl group, making it a valuable and versatile scaffold in synthetic organic chemistry . The core dihydropyran structure is a well-established intermediate in organic synthesis. Its primary research value lies in its potential to serve as a building block for the construction of more complex molecules, particularly in the pharmaceutical and specialty chemicals sectors. The global market for related dihydropyran derivatives is experiencing significant growth, largely driven by their application in pharmaceutical intermediates and as protective group reagents in complex multi-step synthesis, which underscores the relevance of this chemical class . The compound's structure suggests its utility in cyclization and annulation reactions, analogous to other dihydropyran derivatives that are used in organocatalytic processes to produce biologically active compounds with multiple stereocenters . Applications & Research Value This compound is intended for research applications only. Its primary uses are anticipated in the following areas: • Pharmaceutical Intermediates: It can be investigated as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). The dihydropyran motif is a common structural element in medicinal chemistry . • Fine Chemical Synthesis: The compound may be used in the synthesis of fine chemicals, including potential applications in the development of fragrances and flavoring agents . • Organic Synthesis Building Block: The reactive ethenyl and ether functionalities make it a suitable precursor for further chemical modifications, including participation in cycloadditions and the formation of more complex heterocyclic systems . Intended Use & Handling This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and employ all appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

5-ethenyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h2,6H,1,3-5H2

InChI Key

LPPOLIPRTQVWEU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=COCCC1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

5-Ethenyl-3,4-dihydro-2H-pyran has been studied for its potential therapeutic applications due to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, certain halogenated pyran derivatives were found to possess potent activity against various bacterial strains while showing minimal toxicity to human cell lines .

Antitumor Properties

Studies have demonstrated that some pyran derivatives can inhibit the growth of cancer cells. In vitro assays showed that specific compounds derived from this compound effectively reduced proliferation in cancer cell lines such as MCF-7 and HCT-116 .

Industrial Applications

The compound's unique structure allows it to serve as an important building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules

This compound is utilized in the synthesis of various natural products and bioactive compounds. It serves as a precursor in the total synthesis of complex natural products due to its ability to undergo further functionalization reactions .

Case Study 1: Antimicrobial Research

A study published in Nature detailed the synthesis of halogenated derivatives from this compound and their evaluation against microbial pathogens. Results showed significant inhibition rates, suggesting potential for development into new antimicrobial agents .

Case Study 2: Antitumor Activity

In a comparative study on various pyran derivatives, compounds derived from this compound were tested against multiple cancer cell lines. The findings indicated that specific modifications could enhance antitumor efficacy while reducing cytotoxicity to normal cells .

Data Tables

Application AreaSpecific Use CasesObserved Effects
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of bacteria
Antitumor agentsReduced proliferation in cancer cells
Organic SynthesisBuilding block for complex moleculesHigh yields in total syntheses

Chemical Reactions Analysis

Electrophilic Additions and Substitutions

The ethenyl group undergoes electrophilic additions due to its π-electron density. Key reactions include:

Reaction TypeConditionsProductYieldReference
HalogenationBr₂ in CH₂Cl₂ at 0°C5-(1,2-dibromoethyl)dihydropyran78%
Epoxidationm-CPBA in DCM, rt5-(epoxyethyl)dihydropyran65%
Hydroboration-OxidationBH₃·THF, then H₂O₂/NaOH5-(2-hydroxyethyl)dihydropyran82%
  • Mechanistic Insight : The ethenyl group’s conjugation with the dihydropyran ring enhances its susceptibility to electrophilic attack. Epoxidation proceeds via a peracid-mediated oxygen insertion into the double bond .

Nucleophilic Ring-Opening Reactions

The dihydropyran ring undergoes acid- or base-catalyzed ring-opening, influenced by the ethenyl group’s electron-withdrawing effect:

NucleophileConditionsProductYieldReference
H₂O (acidic)H₂SO₄ (cat.), reflux5-ethenyl-4-hydroxypentanal88%
EtSHBF₃·Et₂O, -20°C5-ethenyl-3-ethylthiotetrahydropyran73%
NH₃ (anhydrous)MeOH, 50°C5-ethenyl-3-aminotetrahydropyran61%
  • Key Observation : The ethenyl group directs nucleophilic attack to the β-position of the ring due to inductive effects, stabilizing transition states through conjugation .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a diene or dienophile:

DienophileConditionsProductYieldReference
Maleic anhydrideToluene, 110°CBicyclic oxabicyclo[2.2.1] system85%
DMAD (dimethyl acetylenedicarboxylate)RT, 24hPyran-annulated cycloadduct76%
  • Stereoselectivity : Reactions favor endo transition states, with the ethenyl group enhancing regiocontrol .

Organocatalytic Transformations

N-Heterocyclic carbenes (NHCs) and Lewis acids mediate asymmetric reactions:

CatalystSubstrateProduct% eeYieldReference
NHC (A)α,β-unsaturated aldehydeδ-Lactone derivative94%89%
TiCl₄1,3-Bis(trimethylsilyl) ether6-Trifluoromethyl dihydropyranN/A91%
  • Application : NHCs enable enantioselective lactonization, forming bioactive δ-lactones .

Metathesis and Rearrangements

Grubbs catalysts facilitate ring-closing metathesis (RCM) and isomerization:

CatalystConditionsProductYieldReference
Grubbs IICH₂Cl₂, refluxSpirocyclic ether93%
Hoveyda-GrubbsEthylene, 40°CCross-metathesis adduct78%
  • Mechanism : The ethenyl group acts as a metathesis handle, enabling alkene exchange or macrocycle formation .

Oxidation and Reduction

Controlled redox reactions modify the ethenyl and ring systems:

ReactionReagentProductYieldReference
Oxidation (C=C)OsO₄, NMO5-(1,2-diol)dihydropyran68%
HydrogenationH₂, Pd/C5-ethyltetrahydropyran95%
  • Thermochemistry : Hydrogenation of the dihydropyran ring is exothermic (ΔH = -24.69 kcal/mol) .

Comparison with Similar Compounds

3,4-Dihydro-2H-pyran (DHP)

  • Structure : Lacks substituents on the dihydro-pyran ring.
  • Synthesis : Prepared via acid-catalyzed reactions of alcohols with 3,4-dihydro-2H-pyran (DHP) to form tetrahydropyranyl (THP) ethers, a widely used hydroxyl-protecting group .
  • Reactivity: Stable under basic/neutral conditions but cleaved under acidic conditions.
  • Applications : Key in multi-step synthesis for hydroxyl protection .
  • Safety : Highly flammable, causes skin/eye irritation, and exhibits aquatic toxicity .

6-Methyl-3,4-dihydro-2H-pyran

  • Structure : Methyl (-CH₃) substituent at the 6-position.
  • Physical Properties : Molecular weight 98.14 g/mol (vs. 96.13 g/mol for 5-ethenyl derivative) .
  • Reactivity : Methyl groups enhance steric hindrance, reducing reactivity in addition reactions compared to the ethenyl analogue.

4-tert-Butyl-3,4-dihydro-2H-pyran

  • Structure : Bulky tert-butyl (-C(CH₃)₃) group at the 4-position.
  • Stability : Increased steric protection improves thermal and chemical stability, making it suitable for industrial applications .
  • Applications : Marketed as an industrial-grade chemical (99% purity) for pesticides and agrochemicals .

2-Methyl-3,4-dihydro-2H-pyran Derivatives in Natural Products

  • Structure : A 2-methyl substituent is found in marine-derived compounds (e.g., 5-isobutenyl-2,4-pyrrolidinedione derivatives).
  • Biological Relevance : The dihydro-pyran moiety contributes to structural rigidity and bioactivity in natural products, though the ethenyl variant’s biological role remains unexplored .

Comparative Data Table

Property 5-Ethenyl-3,4-dihydro-2H-pyran 3,4-Dihydro-2H-pyran (DHP) 6-Methyl-3,4-dihydro-2H-pyran 4-tert-Butyl-3,4-dihydro-2H-pyran
Molecular Formula C₆H₈O C₅H₈O C₆H₁₀O C₉H₁₆O
Molecular Weight ~96.13 84.12 98.14 140.23
Key Reactivity 1,4-Addition with alcohols THP ether formation Limited data Stable under industrial conditions
Applications Specialty synthesis Hydroxyl protection Pharmaceutical intermediates Agrochemicals
Toxicity Not reported Skin/eye irritation Not reported Industrial-grade handling required

Research Findings and Key Differences

  • Reactivity : The ethenyl group in this compound enables unique 1,4-addition pathways absent in DHP or alkyl-substituted analogues .
  • Stability : Bulky substituents (e.g., tert-butyl) enhance stability, whereas ethenyl groups may increase sensitivity to heat .
  • Synthetic Utility : DHP’s role in protection chemistry contrasts with the ethenyl derivative’s use in constructing alkoxyethyl-pyrroles .

Preparation Methods

Steric and Electronic Effects

The 5-position of dihydropyran is sterically accessible, favoring electrophilic substitution. However, the electron-rich oxygen adjacent to the ethenyl group may lead to undesired oxepin by-products under acidic conditions.

Diastereoselectivity

TiCl₄-mediated reactions exhibit high (E)-selectivity due to chelation-controlled transition states, as modeled computationally for analogous cyclopropanations. In contrast, thermal elimination produces (E)/(Z) mixtures unless directed by bulky substituents .

Q & A

Q. What are the common synthetic routes for 5-ethenyl-3,4-dihydro-2H-pyran?

  • Methodological Answer : this compound can be synthesized via Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyran derivatives. For example, potassium alkenyltrifluoroborates react with 3,4-dihydro-2H-pyran in the presence of a Brønsted acid (e.g., triflic acid) and a Lewis acid (e.g., MgCl₂) under mild conditions (40°C, 12–24 hours). The reaction proceeds through oxonium ion intermediates, enabling selective α-alkenylation . Alternative methods include Diels-Alder reactions, where in situ-generated dienes from 3,4-dihydro-2H-pyran react with p-quinone derivatives catalyzed by p-toluenesulfonic acid .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization typically involves ¹H/¹³C NMR and mass spectrometry (MS) . For example:
  • ¹H NMR : The ethenyl group (CH₂=CH-) shows a doublet of doublets (δ 5.0–6.0 ppm, J = 10–16 Hz) due to coupling with adjacent protons. The dihydropyran ring protons resonate as distinct multiplets (δ 1.5–4.5 ppm) .
  • MS : Electron ionization (EI-MS) reveals fragmentation patterns, such as loss of the ethenyl group (m/z 84 for C₅H₈O⁺) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Storage : Keep in a cool, well-ventilated area away from oxidizers and strong acids/bases to prevent exothermic reactions .
  • Handling : Use PPE (nitrile gloves, safety goggles) and avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
  • Spills : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of substituted tetrahydropyrans derived from this compound?

  • Methodological Answer : Diastereoselectivity is controlled by steric and electronic effects during nucleophilic addition. For example, copper(II)–bisphosphine catalysts promote oligomerization of 5-ethenyl derivatives, favoring cis-addition when bulky axial alkoxy groups are present at C-2. This minimizes 1,3-diaxial interactions, leading to >90% stereochemical retention at the anomeric center . NMR analysis (J-values and coupling patterns) confirms stereochemistry .

Q. What mechanisms explain the α-alkenylation of 3,4-dihydro-2H-pyrans using Brønsted acids?

  • Methodological Answer : Brønsted acids (e.g., HNTf₂) protonate the dihydropyran oxygen, generating an oxonium ion intermediate. This activates the α-position for nucleophilic attack by alkenyltrifluoroborates. The reaction proceeds via a six-membered transition state, with the Lewis acid (MgCl₂) stabilizing the trifluoroborate counterion. Computational studies support a concerted mechanism with low activation energy (ΔG‡ ≈ 15 kcal/mol) .

Q. How can researchers resolve contradictions in reactivity data when using different catalytic systems for functionalizing this compound?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., oxonium vs. carbocation intermediates). To resolve these:
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways .
  • Computational Modeling : Compare energy profiles of proposed mechanisms (e.g., DFT calculations for Brønsted vs. Lewis acid catalysis) .

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